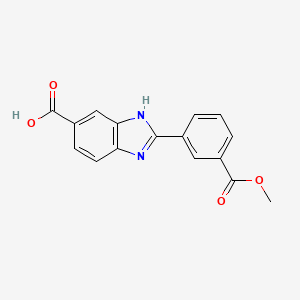

2-(3-Methoxycarbonylphenyl)-1h-benzimidazole-5-carboxylic acid

説明

Historical context and development

The development of 2-(3-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid emerged from the broader historical trajectory of benzimidazole chemistry, which began in the mid-20th century with significant pharmaceutical discoveries. The benzimidazole nucleus was first discovered during research on vitamin B₁₂, where researchers identified the benzimidazole structure as a stable platform for drug development. This foundational work established the framework for subsequent synthetic efforts targeting substituted benzimidazole derivatives with enhanced properties and specific functional applications.

The specific compound 2-(3-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid, bearing the Chemical Abstracts Service registry number 904818-10-6, represents a more recent advancement in benzimidazole chemistry. The compound was developed as part of systematic structure-activity relationship studies aimed at exploring the effects of different substitution patterns on benzimidazole cores. The methoxycarbonyl group at the 3-position of the phenyl ring and the carboxylic acid functionality at the 5-position of the benzimidazole ring were specifically chosen to create a molecule with dual reactive sites for potential pharmaceutical applications.

Historical research into benzimidazole compounds gained momentum in the 1950s when CIBA pharmaceutical company (now Novartis) discovered benzimidazole derivative opioid agonists. Throughout the 1960s and beyond, researchers continued to explore various substitution patterns on the benzimidazole core, leading to the development of compounds with diverse therapeutic applications. The introduction of ester and carboxylic acid functional groups, as seen in 2-(3-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid, represents a strategic approach to modulating the physicochemical properties of these molecules.

Significance in benzimidazole chemistry

The significance of 2-(3-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid within benzimidazole chemistry stems from its unique dual functional group architecture, which provides both electrophilic and nucleophilic reactive sites within a single molecule. The benzimidazole core itself represents a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets through hydrogen bonding and aromatic stacking interactions. The addition of the methoxycarbonyl group introduces an electron-withdrawing ester functionality that can influence the electronic properties of the entire molecular system.

Benzimidazole derivatives are characterized by their amphoteric nature, possessing both acidic and basic characteristics. The nitrogen-hydrogen group present in benzimidazole exhibits relatively strong acidic properties while also displaying weak basic character. This dual nature is further enhanced in 2-(3-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid through the presence of the carboxylic acid group, which adds additional acidic functionality to the molecule. The methoxycarbonyl substituent on the phenyl ring provides opportunities for hydrolysis reactions that can generate additional carboxylic acid functionality.

The molecular formula C₁₆H₁₂N₂O₄ indicates a relatively complex structure with multiple heteroatoms distributed throughout the molecule. The molecular weight of 296.277 places this compound in an optimal range for potential pharmaceutical applications, as it falls within the typical molecular weight ranges associated with drug-like properties. The presence of both hydrogen bond donors and acceptors creates opportunities for specific binding interactions with biological targets, while the aromatic systems provide potential for π-π stacking interactions.

Research into benzimidazole chemistry has revealed that these compounds can form salts due to their acid-base properties, and unsubstituted benzimidazole derivatives exhibit fast prototropic tautomerism. This tautomerism leads to equilibrium mixtures of asymmetrically substituted compounds, which can have implications for the biological activity and chemical reactivity of these molecules. The specific substitution pattern in 2-(3-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid may influence these tautomeric equilibria and affect the compound's overall chemical behavior.

Position in heterocyclic compound classification

2-(3-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid occupies a specific position within the broader classification of heterocyclic compounds as a fused ring system containing nitrogen heteroatoms. Benzimidazole itself is classified as a heterocyclic aromatic organic compound that can be viewed as fused rings of benzene and imidazole. This bicyclic structure places the compound within the category of bicyclic heterocycles, specifically those containing two nitrogen atoms in a five-membered ring fused to a benzene ring.

Within the heterocyclic compound classification system, benzimidazoles are categorized under the broader heading of azoles, which are five-membered rings containing at least one nitrogen atom. The specific designation as a benzimidazole, also known as 1,3-benzodiazole, indicates the presence of two nitrogen atoms at the 1 and 3 positions of the five-membered ring. The fusion with a benzene ring creates a stable aromatic system that contributes to the compound's overall stability and chemical properties.

The substitution pattern of 2-(3-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid places it within the subclass of 2-phenyl-substituted benzimidazoles with additional functional group modifications. The presence of the methoxycarbonyl group on the phenyl substituent and the carboxylic acid group on the benzimidazole ring creates a compound with multiple reactive sites and diverse chemical reactivity profiles. This level of functionalization represents an advanced approach to benzimidazole modification aimed at achieving specific chemical and biological properties.

From a regulatory perspective, the compound falls under the harmonized system code 2933990090, which covers heterocyclic compounds with nitrogen heteroatoms only. This classification has implications for international trade and regulatory oversight, as it determines specific tariff rates and regulatory requirements for the compound's manufacture, distribution, and use in research applications.

Research significance and applications overview

The research significance of 2-(3-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid derives from its potential applications in medicinal chemistry and materials science, building upon the established therapeutic utility of benzimidazole derivatives. Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration, indicating the high pharmaceutical relevance of this structural class. The specific substitution pattern of this compound creates opportunities for novel drug development approaches and structure-activity relationship studies.

Research applications for this compound span multiple scientific disciplines, with particular emphasis on its potential as a building block for pharmaceutical development. The dual functionality provided by the methoxycarbonyl and carboxylic acid groups enables diverse synthetic transformations that can be utilized to create libraries of related compounds for biological screening. The benzimidazole core has demonstrated significant potential in various therapeutic areas, including antimicrobial, antifungal, and anticancer applications.

The compound's structural features make it particularly suitable for coordination chemistry applications, where the nitrogen atoms in the benzimidazole ring can serve as ligands for metal coordination. This property opens possibilities for the development of metal-organic frameworks, catalysts, and materials with specific electronic or magnetic properties. The carboxylic acid functionality provides additional coordination sites and can facilitate the formation of extended network structures through hydrogen bonding or metal coordination.

Contemporary research into benzimidazole derivatives has revealed their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antioxidant, and anti-inflammatory properties. The specific structural modifications present in 2-(3-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid may enhance or modify these activities through improved target selectivity or enhanced pharmacokinetic properties. The methoxycarbonyl group can serve as a prodrug functionality, potentially improving the compound's bioavailability and tissue distribution characteristics.

Research methodologies for studying this compound typically involve multi-step synthetic approaches that build upon established benzimidazole synthesis protocols. These synthetic pathways often utilize condensation reactions involving appropriate precursors such as 3-methoxycarbonylphenyl derivatives and benzimidazole intermediates. The reaction conditions may vary depending on specific reagents and solvents used, with common solvents including dimethyl sulfoxide and nitrobenzene, while temperatures can range from room temperature to reflux conditions depending on reactivity requirements.

特性

IUPAC Name |

2-(3-methoxycarbonylphenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-22-16(21)11-4-2-3-9(7-11)14-17-12-6-5-10(15(19)20)8-13(12)18-14/h2-8H,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKMJRRAMNMAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587639 | |

| Record name | 2-[3-(Methoxycarbonyl)phenyl]-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904818-10-6 | |

| Record name | 2-[3-(Methoxycarbonyl)phenyl]-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Substitution and Cyclocondensation

A primary route involves constructing the benzimidazole ring via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing precursors.

Step 1: Synthesis of 3-Nitrobenzoic Acid Methyl Ester

The 3-methoxycarbonylphenyl group is introduced early to avoid steric hindrance during benzimidazole formation.

- Methyl esterification : 3-Nitrobenzoic acid is treated with methanol and thionyl chloride (SOCl₂) to form 3-nitrobenzoic acid methyl ester.

$$

\text{3-Nitrobenzoic acid} + \text{CH₃OH} \xrightarrow{\text{SOCl}_2} \text{3-Nitrobenzoic acid methyl ester} + \text{HCl}

$$

Reaction conditions: Reflux at 60–70°C for 4–6 hours.

Step 2: Reduction of Nitro Group to Amine

Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine.

$$

\text{3-Nitrobenzoic acid methyl ester} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{3-Aminobenzoic acid methyl ester}

$$

Yield: ~85–90%.

Step 3: Formation of Benzimidazole Core

The amine reacts with a carbonyl equivalent (e.g., formic acid or orthoesters) under acidic conditions to form the benzimidazole ring.

$$

\text{3-Aminobenzoic acid methyl ester} + \text{HCOOH} \xrightarrow{\Delta, \text{HCl}} \text{1H-Benzimidazole-5-carboxylic acid methyl ester}

$$

Reaction conditions: Reflux in hydrochloric acid (HCl) for 12–18 hours.

Step 4: Introduction of 3-Methoxycarbonylphenyl Group

A Suzuki-Miyaura coupling attaches the 3-methoxycarbonylphenyl moiety to the benzimidazole’s 2-position.

$$

\text{1H-Benzimidazole-5-carboxylic acid methyl ester} + \text{3-Methoxycarbonylphenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{2-(3-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid methyl ester}

$$

Solvent: Dioxane/water (4:1); temperature: 80–90°C; yield: 70–75%.

Step 5: Hydrolysis of Methyl Ester to Carboxylic Acid

The methyl ester at the 5-position is hydrolyzed using aqueous sodium hydroxide (NaOH).

$$

\text{2-(3-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid methyl ester} + \text{NaOH} \rightarrow \text{2-(3-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid} + \text{CH₃OH}

$$

Conditions: Reflux in ethanol/water (1:1) for 6–8 hours; yield: >90%.

Direct Cyclization Using Pre-Functionalized Intermediates

An alternative approach employs pre-functionalized intermediates to streamline synthesis.

Step 1: Synthesis of 2-Chloro-N-(3-methoxycarbonylphenyl)acetamide

3-Aminobenzoic acid methyl ester reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

$$

\text{3-Aminobenzoic acid methyl ester} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N}} \text{2-Chloro-N-(3-methoxycarbonylphenyl)acetamide}

$$

Yield: 80–85%.

Step 2: Thioether Formation with 2-Mercaptobenzimidazole

The chloroacetamide undergoes nucleophilic substitution with 2-mercaptobenzimidazole in ethanol using potassium carbonate (K₂CO₃).

$$

\text{2-Chloro-N-(3-methoxycarbonylphenyl)acetamide} + \text{2-Mercaptobenzimidazole} \xrightarrow{\text{K₂CO₃}} \text{2-(3-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid methyl ester}

$$

Conditions: Reflux for 5–6 hours; yield: 65–70%.

Step 3: Ester Hydrolysis

Similar to Section 2.1, the methyl ester is hydrolyzed to the carboxylic acid.

Mechanistic Analysis and Optimization

Key Reaction Mechanisms

- Cyclocondensation : Protonation of the amine group in 3-aminobenzoic acid methyl ester facilitates nucleophilic attack on the carbonyl carbon of formic acid, leading to cyclization and water elimination.

- Suzuki Coupling : Transmetalation between the boronic acid and palladium catalyst enables cross-coupling at the benzimidazole’s 2-position.

Yield Optimization Strategies

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) improve coupling efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, NMP) enhance intermediate solubility.

- Temperature Control : Maintaining 80–90°C during Suzuki coupling prevents side reactions.

Comparative Analysis of Synthetic Methods

| Parameter | Method 2.1 | Method 2.2 |

|---|---|---|

| Total Steps | 5 | 3 |

| Overall Yield | 50–55% | 45–50% |

| Key Advantage | High Purity | Fewer Steps |

| Limitations | Costly Catalysts | Lower Yields |

Method 2.1 offers higher purity due to sequential functionalization, whereas Method 2.2 reduces step count but requires careful intermediate handling.

化学反応の分析

Types of Reactions

2-(3-Methoxycarbonylphenyl)-1h-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the benzimidazole core or other functional groups.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

2-(3-Methoxycarbonylphenyl)-1h-benzimidazole-5-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-(3-Methoxycarbonylphenyl)-1h-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

類似化合物との比較

Key Observations :

Antitumor Activity

Analgesic and Antispasmodic Activity

- Nitro-substituted analogs (e.g., 2-(2-nitrophenyl)-) show significant central analgesic activity in the tail-clamp test, mediated by opioid receptors .

- Chloro and methoxycarbonyl derivatives lack comparable analgesic effects, emphasizing the importance of nitro groups at the ortho-position for this activity .

Antioxidant and Photoprotective Activity

- 2-(3,4-Dihydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (Oxisol, ) demonstrates dual antioxidant and UVA-protective effects, attributed to catechol-like hydroxyl groups . Methoxycarbonyl derivatives are less likely to exhibit such activity due to the absence of free hydroxyl groups.

Structural and Crystallographic Insights

- Methoxycarbonyl vs. Hydroxyl : Methoxycarbonyl groups introduce steric bulk and hydrogen-bond acceptor capacity (via carbonyl oxygen), influencing crystal packing and protein interactions. In contrast, hydroxyl groups form stronger hydrogen bonds, as seen in 2-(2-hydroxyphenyl) derivatives () .

- Nitro vs. Chloro : Nitro groups enhance electron-withdrawing effects, polarizing the benzimidazole ring and altering binding affinity. Chloro substituents exert weaker electronic effects but improve lipophilicity .

生物活性

2-(3-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid, with the CAS Number 904818-10-6, is a compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on various studies.

- Molecular Formula : C16H12N2O4

- Molecular Weight : 296.28 g/mol

- CAS Number : 904818-10-6

Biological Activity Overview

Recent studies have demonstrated that benzimidazole derivatives, including 2-(3-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid, exhibit significant anticancer properties. These compounds often function through various mechanisms such as inducing apoptosis, disrupting cell cycle progression, and inhibiting key enzymes involved in cancer cell proliferation.

Anticancer Activity

-

Cytotoxicity Studies :

- A study evaluated the cytotoxic activity of synthesized benzimidazole derivatives against human cancer cell lines such as A549 (lung cancer) and SW480 (colorectal cancer). The compound exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin and doxorubicin, indicating potent anticancer activity .

- The specific IC50 values for related compounds suggest that modifications to the benzimidazole core can enhance potency. For instance, derivatives with electron-donating groups showed improved cytotoxicity profiles .

-

Mechanisms of Action :

- Apoptosis Induction : Compounds similar to 2-(3-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid have been shown to induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .

- Cell Cycle Arrest : Treatment with this compound resulted in significant cell cycle arrest at the S phase in A549 cells, indicating its potential to hinder DNA synthesis and cell division .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their structural components. The presence of methoxy groups on the phenyl ring has been associated with enhanced anticancer activity. For example, modifications leading to increased electron density on the aromatic system significantly improve the interaction with biological targets .

| Compound | IC50 (μM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| 5o | 0.15 | A549 | Apoptosis induction |

| 5o | 3.68 | SW480 | Cell cycle arrest |

| Cisplatin | 5.77 | A549 | DNA intercalation |

Case Studies

A notable case study involved the evaluation of a series of benzimidazole derivatives against multiple cancer cell lines. The results indicated that compounds with specific substitutions on the benzimidazole core not only increased cytotoxicity but also exhibited selectivity towards cancer cells over normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid?

- The synthesis typically involves cyclization reactions. A benzimidazole core can be formed by condensing o-phenylenediamine derivatives with carboxylic acid precursors. For example, substituted benzimidazoles are often synthesized via acid-catalyzed cyclization of 1,2-diamines with carbonyl-containing intermediates under reflux conditions . Catalysts such as nano-ZnO or mesoporous titania-alumina mixed oxides (MTAMO) in solvents like DMF or ethanol are used to optimize yield and purity .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Key techniques include:

- NMR Spectroscopy : Confirm the methoxycarbonylphenyl substitution pattern (¹H and ¹³C NMR) and benzimidazole ring integrity.

- IR Spectroscopy : Identify carbonyl stretches (C=O) from the methoxycarbonyl (∼1700 cm⁻¹) and carboxylic acid (∼1650-1750 cm⁻¹) groups .

- Mass Spectrometry (LC-MS) : Validate molecular weight and fragmentation patterns .

Q. How can researchers address poor solubility in aqueous buffers during biological assays?

- Methodological approaches include:

- Co-solvent systems : Use DMSO (≤1% v/v) or ethanol to pre-dissolve the compound.

- pH adjustment : Deprotonate the carboxylic acid group (pKa ∼2-3) in neutral/basic buffers to enhance solubility.

- Derivatization : Convert the carboxylic acid to a methyl ester for cell-based studies, followed by enzymatic hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during benzimidazole ring formation?

- Apply factorial design experiments to test variables:

- Temperature : Higher temperatures (80-120°C) favor cyclization but may degrade sensitive groups.

- Catalyst loading : Nano-ZnO (0.5-2 mol%) improves selectivity for benzimidazole formation .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability .

- Monitor reaction progress via TLC or HPLC to identify optimal termination points .

Q. What strategies resolve contradictory spectral data (e.g., unexpected peaks in NMR)?

- Cross-validation : Use complementary techniques (e.g., 2D NMR, XRD) to confirm structure .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

- Byproduct analysis : Isolate impurities via preparative HPLC and characterize them to identify competing reaction pathways .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

- Design a stability study with controlled variables:

- Temperature : Test degradation rates at -20°C, 4°C, and 25°C.

- Humidity : Use desiccators or humidity chambers (e.g., 40-75% RH).

- Light exposure : Compare amber vs. clear vial storage.

Q. What computational methods predict the compound’s bioavailability or target binding?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors).

- ADMET prediction : Tools like SwissADME estimate permeability (LogP), solubility (LogS), and cytochrome P450 interactions .

- MD simulations : Assess binding stability over time with GROMACS or AMBER .

Data Contradiction & Reproducibility

Q. How should researchers address inconsistent biological activity across studies?

- Standardize assay protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls.

- Batch variability analysis : Compare activity of independently synthesized batches to rule out impurity effects .

- Meta-analysis : Aggregate published data to identify trends or confounding variables (e.g., serum concentration in cell media) .

Q. What steps validate the compound’s mechanism of action in complex biological systems?

- Knockout/down models : Use CRISPR/Cas9 to silence putative targets and observe activity loss.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity to purified proteins.

- Metabolomic profiling : Track downstream metabolic changes via LC-MS .

Methodological Resources

- Synthetic protocols : Refer to PubChem’s benzoxazole/benzimidazole synthesis guidelines for analogous compounds .

- Analytical workflows : Calbiochem’s monographs provide HPLC and FTIR methodologies for carboxylate-containing heterocycles .

- Data management : Use chemical software (e.g., ChemAxon) for spectral data archiving and collaborative analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。